N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Structure–Activity Relationship Oxalamide Positional Isomer

Procure this N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (CAS 1797023-81-4) for your next lead identification campaign. Its unique ortho-chloro substitution on the phenyl ring and 5-methylthiophene moiety provide a distinct electronic and steric profile not found in generic congeners, as confirmed by ROMK inhibitor SAR studies where single-atom changes dramatically alter target engagement and selectivity. With a molecular weight (352.83 g·mol⁻¹) and predicted lipophilicity (clogP ~3.0–3.5) within lead-like space, this oxalamide scaffold is a superior starting point for medicinal chemistry optimization. Ensure you are purchasing the correct isomer to maintain binding-pocket complementarity and avoid the drastically different biochemical profiles of 3-chloro, 4-chloro, or furan analogs.

Molecular Formula C16H17ClN2O3S
Molecular Weight 352.83
CAS No. 1797023-81-4
Cat. No. B2652379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
CAS1797023-81-4
Molecular FormulaC16H17ClN2O3S
Molecular Weight352.83
Structural Identifiers
SMILESCC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)OC
InChIInChI=1S/C16H17ClN2O3S/c1-10-7-8-14(23-10)13(22-2)9-18-15(20)16(21)19-12-6-4-3-5-11(12)17/h3-8,13H,9H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyCVSDJSZZBXEFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide: A Structurally Defined Oxalamide Research Probe


N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (CAS 1797023-81-4) is a synthetic small-molecule oxalamide bearing a 2-chlorophenyl moiety at the N1 position and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl fragment at the N2 position . The compound has a molecular formula of C₁₆H₁₇ClN₂O₃S and a molecular weight of 352.83 g·mol⁻¹ [1]. Oxalamide-based chemotypes have been investigated as inhibitors of diverse therapeutic targets, including the renal outer medullary potassium channel (ROMK/Kir1.1) [2] and as kinase inhibitors [3].

Why N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Oxalamide-based inhibitors exhibit steep structure–activity relationships (SAR), where subtle variations in the N-aryl substituent and the β-substituted ethyl linker dramatically alter target engagement and selectivity [1]. The 2-chlorophenyl group of the target compound provides a specific ortho-chloro substitution pattern that cannot be replicated by 3-chloro, 4-chloro, or 3-chloro-4-fluoro congeners ; each substitution isomer produces distinct electronic and steric profiles that govern binding-pocket complementarity. Similarly, the 5-methylthiophene moiety introduces a defined heterocyclic recognition element distinct from unsubstituted thiophene, chlorothiophene, or furan analogs. Generic procurement of any oxalamide with similar nominal structure will almost certainly result in a different biochemical profile, as confirmed by studies of ROMK-inhibitor series where single-atom changes altered IC₅₀ values by orders of magnitude [1].

Quantitative Differentiation Evidence for N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide


Structural Differentiation from the Closest Chlorophenyl-Positional Isomers

The ortho-chloro substitution on the N1-phenyl ring (2-chlorophenyl) imposes a distinct dihedral angle between the phenyl ring and the oxalamide plane compared to the 3-chloro or 4-chloro regioisomers. In ROMK-inhibitor series, the ortho-chloro pattern is associated with compounds exhibiting nanomolar potency, whereas meta- or para-chloro analogs frequently show 10- to 100-fold higher IC₅₀ values [1]. While direct IC₅₀ data for the target compound are not publicly available in peer-reviewed literature, the ortho-chloro pharmacophore is conserved across multiple patent-exemplified ROMK inhibitors, supporting its role in productive target binding [1].

Structure–Activity Relationship Oxalamide Positional Isomer

Methylthiophene vs. Chlorothiophene vs. Furan Heterocycle: Impact on Lipophilicity and Target Recognition

The 5-methylthiophene ring at the C2-position of the ethyl linker represents a specific heterocyclic choice within oxalamide libraries. When the 5-methylthiophene moiety is replaced by a 5-chlorothiophene (as in N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide ) or by a furan ring, both electronic properties and lipophilicity (clogP) are altered. The methylthiophene offers intermediate lipophilicity (predicted clogP ~3.0–3.5) compared to the more lipophilic chlorothiophene (predicted clogP ~3.5–4.0) and the less lipophilic furan (predicted clogP ~2.0–2.5) [1]. This modulates passive membrane permeability and protein binding, key parameters for both in vitro assay performance and in vivo pharmacokinetics [2].

Heterocycle Optimization Lipophilicity Oxalamide Pharmacophore

Oxalamide Scaffold as a Privileged Pharmacophore for Ion-Channel and Kinase Targets

The oxalamide chemotype has been validated as a versatile scaffold for targeting ATP-sensitive inward rectifier potassium channels (ROMK/Kir1.1) [1] and receptor tyrosine kinases such as c-Met [2]. In ROMK-inhibitor patent series, oxalamide-based compounds have demonstrated IC₅₀ values ranging from single-digit nanomolar to low micromolar depending on N-substitution pattern [1]. The target compound incorporates both the essential oxalamide hydrogen-bonding framework and the specific N-substituents consistent with ROMK-inhibitor pharmacophore models [1]. This dual-substituent architecture (2-chlorophenyl + 2-methoxy-2-(5-methylthiophen-2-yl)ethyl) is not present in simpler oxalamide building blocks and represents a distinct chemical space within the oxalamide class.

Ion Channel ROMK Kinase Oxalamide Pharmacophore

Physicochemical Properties Differentiating the Target Compound from Commercially Available Analogs

The target compound (MW 352.83 g·mol⁻¹, C₁₆H₁₇ClN₂O₃S) falls within lead-like physicochemical space with 3 hydrogen-bond donors (2 amide NH, 0 additional), 5 hydrogen-bond acceptors, a topological polar surface area (TPSA) of ~83 Ų, and 8 rotatable bonds . Compared to the closest commercially cataloged analog N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (MW ~370.8 g·mol⁻¹, one additional fluorine atom), the target compound has lower molecular weight and reduced halogen content, predicting improved ligand efficiency indices [1]. Relative to the chlorothiophene analog N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-phenyloxalamide, the target compound incorporates a methylthiophene rather than chlorothiophene, reducing heavy-atom count and predicted lipophilicity .

Physicochemical Properties Drug-likeness Oxalamide

Cytotoxicity Profile in Breast and Colon Cancer Cell Lines (Vendor-Reported Data)

Vendor-reported in vitro cytotoxicity data indicate that the target compound exhibits antiproliferative activity against MCF-7 (breast adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cell lines with IC₅₀ values of 12.5 µM and 15.0 µM, respectively . These data, while not independently peer-reviewed, suggest a moderate and broadly comparable cytotoxicity profile relative to the structurally related compound N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, which was reported to have an IC₅₀ of 25 µM against HeLa cells . The target compound thus shows approximately 2-fold greater potency against MCF-7 cells compared to the isoxazole analog against HeLa cells, although cross-study cell-line differences preclude direct quantitative comparison. No selectivity data against non-cancerous cell lines are available.

Anticancer Cytotoxicity Oxalamide

Synthetic Accessibility and Multi-Step Derivatization Potential

The target compound incorporates a secondary amine in the ethyl linker (adjacent to the methoxy and thiophene substituents) that is part of the oxalamide amide bond, and the 5-methylthiophene ring provides a handle for further electrophilic substitution at the 3- or 4-position. This is in contrast to simpler oxalamide building blocks such as N1-methyl-N2-(5-methylthiophen-2-yl)oxalamide (Tenoxicam Impurity 3, MW 198.2 g·mol⁻¹) [1], which lack the chlorophenyl recognition element and the extended ethyl linker. While no peer-reviewed synthetic protocol specific to this compound has been published, the general oxalamide synthetic route—condensation of a substituted aniline with oxalyl chloride followed by coupling with a second amine—is well-established [2]. The target compound's three distinct functional domains (chlorophenyl, oxalamide core, and thiophene-ethyl-methoxy) support modular SAR exploration.

Synthetic Chemistry Building Block Derivatization

Recommended Research and Industrial Application Scenarios for N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide


ROMK/Kir1.1 Potassium Channel Inhibitor Lead Identification and SAR Expansion

Based on the compound's structural alignment with the ROMK-inhibitor pharmacophore—specifically the ortho-chloro phenyl substitution pattern and the bis-substituted oxalamide architecture—this compound is suited for use as a starting point in ROMK (Kir1.1) inhibitor lead identification campaigns [1]. The conserved ortho-chlorophenyl motif matches the SAR established in patent-disclosed ROMK inhibitor series, where similar oxalamides achieved nanomolar IC₅₀ values [1]. Researchers should confirm ROMK inhibitory activity via thallium flux assay in HEK293 cells expressing human Kir1.1 and compare results against reference inhibitors such as PF-06807656 (Tl⁺ flux IC₅₀ = 160 nM) .

Targeted Anticancer Probe Development with Cytotoxicity-Positive Phenotype

Vendor-reported cytotoxicity data (MCF-7 IC₅₀ = 12.5 µM, HT-29 IC₅₀ = 15.0 µM) support the use of this compound as a phenotypic screening probe in oncology research . The moderate micromolar potency against epithelial cancer cell lines suggests cell permeability and intracellular target engagement. Medicinal chemistry teams can use this compound as a starting scaffold for systematic SAR studies aimed at improving potency and identifying the molecular target(s) responsible for the observed antiproliferative activity. Counter-screening against non-cancerous cell lines (e.g., MCF-10A) is recommended to establish a selectivity window.

Physicochemical Lead-Optimization Starting Point for Oxalamide-Based Programs

With a molecular weight of 352.83 g·mol⁻¹, TPSA of ~83 Ų, and intermediate predicted lipophilicity (clogP ~3.0–3.5) contributed by the methylthiophene moiety, this compound resides within favorable lead-like chemical space . The methylthiophene heterocycle provides a balanced lipophilicity profile compared to chlorothiophene analogs, potentially reducing non-specific protein binding while maintaining adequate membrane permeability [2]. This profile makes the compound a more attractive optimization starting point than higher-molecular-weight or higher-lipophilicity oxalamide congeners, consistent with established principles of drug-likeness [3].

Chemical Biology Tool Compound for Oxalamide Pharmacophore Validation

The oxalamide core has been validated across multiple target classes including ion channels (ROMK/Kir1.1) [1] and kinases (c-Met) [4], yet the specific contribution of the 2-methoxy-2-(5-methylthiophen-2-yl)ethyl substituent to target selectivity remains underexplored. This compound serves as a chemical biology tool for probing the selectivity landscape of bis-substituted oxalamides. When used alongside structurally defined comparators—such as the chlorothiophene analog, the 3-chloro-4-fluorophenyl analog, or the isoxazole-substituted analog—researchers can deconvolute the contribution of each substituent to target engagement, selectivity, and cellular activity [1][2].

Quote Request

Request a Quote for N1-(2-chlorophenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.